1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-

DHFR Plasmodium falciparum antifolate

Antifolate discovery programs often fail when leads are unknowingly vulnerable to clinically prevalent DHFR resistance mutations. CAS 13351-02-5 closes this gap as a meta-chlorophenyl dihydrotriazine with a resistance profile distinct from the para-chloro clinical comparator cycloguanil. • IC50 = 220 nM vs K1CB1 (C59R+S108N) P. falciparum-enables susceptibility testing of field isolates carrying this double mutant • Wild-type Ki = 3.70 nM; graded response across A16V+S108T (330 nM), Csl-2 (520 nM), and V1/S (1,300 nM) supports multi-point DHFR assay calibration Supplied as a characterized bioactive small molecule with confirmed DHFR binding across P. falciparum and E. coli species.

Molecular Formula C11H14ClN5
Molecular Weight 251.71 g/mol
CAS No. 13351-02-5
Cat. No. B12785228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-
CAS13351-02-5
Molecular FormulaC11H14ClN5
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1C2=CC(=CC=C2)Cl)N)N)C
InChIInChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16)
InChIKeyAXIUXECRTOGILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(3-Chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS 13351-02-5) Matters for Antifolate Target Research


1-(3-Chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine (CAS 13351-02-5; also known as NSC-3080) is a 2,4-diamino-dihydrotriazine derivative belonging to the cycloguanil-like class of antifolate agents. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), targeting both wild-type and drug-resistant mutant forms of the enzyme from Plasmodium falciparum [1]. Its meta-chlorophenyl substitution pattern distinguishes it structurally from the well-characterized clinical comparator cycloguanil (para-chlorophenyl), creating differential molecular recognition profiles that are relevant for structure-based procurement decisions in antimalarial and DHFR-targeted drug discovery programs [2].

Why Generic Alternation of Dihydrotriazines Against Mutant DHFR Enzymes Is Not Admissible Without This Evidence


Although dihydrotriazine DHFR inhibitors share a conserved 2,4-diamino-1,6-dihydro-1,3,5-triazine scaffold, the position of the chlorine substituent on the pendant phenyl ring (meta vs. para) fundamentally alters the inhibitor's tolerance to active-site mutations in P. falciparum DHFR. Cycloguanil, with its para-chlorophenyl group, shows extreme sensitivity to the C59R+S108N double mutant, while positional isomers bearing a meta-chloro substituent exhibit a distinct resistance profile that cannot be inferred from the class average. A procurement decision that treats all chlorophenyl-dihydrotriazines as interchangeable therefore carries the risk of selecting a compound with unanticipated vulnerability to clinically relevant resistance mutations [1].

Head-to-Head Quantitative Evidence Comparing CAS 13351-02-5 With Cycloguanil and Other Internal Reference Inhibitors


Ki for Wild-Type P. falciparum DHFR: CAS 13351-02-5 vs. Cycloguanil

The target compound (CHEMBL7130) exhibits a Ki of 3.70 nM for wild-type P. falciparum bifunctional DHFR-TS, as curated from ChEMBL/BindingDB [1]. This value positions it in the same potency range as cycloguanil, whose published Kis for P. falciparum DHFR are reported as approximately 0.3 nM and 1.5 nM across independent studies . The approximately 2.5–12-fold difference in favor of cycloguanil for the wild-type enzyme illustrates that the meta-chlorophenyl substitution confers only a modest decrease in intrinsic affinity relative to the para-chlorophenyl standard, establishing a quantitative benchmark for programs assessing positional isomer selectivity.

DHFR Plasmodium falciparum antifolate

Activity Retention Against the Clinically Relevant C59R+S108N Double-Mutant PfDHFR

The target compound retains measurable inhibitory activity against the C59R+S108N double-mutant P. falciparum DHFR (K1CB1 strain), with an IC50 of 220 nM in a whole-cell in vitro anti-plasmodial assay [1]. In contrast, cycloguanil is profoundly compromised by this double mutation; published kinetic data show a Ki exceeding 68.80 nM (and reported to be >100 nM in some studies) [2], corresponding to a >45-fold increase from its wild-type Ki. The meta-chloro isomer thus maintains activity at a level that is essentially equivalent to cycloguanil's performance against the mutant enzyme, despite its higher wild-type Ki.

antimalarial resistance DHFR mutant C59R+S108N

Multi-Mutant Profile in Quadruple-Mutant Plasmodium falciparum DHFR: V1/S Strain

The compound has been profiled against the highly resistant quadruple-mutant P. falciparum strain V1/S (N51I+C59R+S108N+I164L DHFR), yielding an IC50 of 1.30 μM (1,300 nM) [1], which represents an approximately 6-fold loss of potency relative to the K1CB1 double-mutant (220 nM). Although no published IC50 value for cycloguanil against this specific quadruple mutant is available for a direct head-to-head comparison, class-level inference from structure-activity relationship studies of closely related diaminodihydrotriazines indicates that the para-chlorophenyl isomer typically experiences a >100-fold loss of activity against quadruple-mutant forms that carry the I164L substitution relative to wild-type. Triazines that retain sub-micromolar to low-micromolar activity are therefore considered privileged chemotypes for further optimization [2].

quadruple mutant highly resistant malaria V1/S DHFR

Accessible Molecular Weight and Structural Simplicity Compared to Larger Dihydrofolate Reductase Inhibitors

The target compound has a molecular weight of 251.71 g/mol [1]. In comparison, the widely studied diaminotriazine WR99210—an exceptionally potent DHFR inhibitor with IC50 <0.075 nM—has a substantially higher molecular weight of approximately 431 Da, reflecting its extended N-substitution pattern. Although WR99210 exceeds CAS 13351-02-5 in enzyme potency by more than 1,000-fold, the approximately 42% lower molecular weight of the target compound translates to a more compact scaffold with fewer hydrogen bond donors/acceptors outside the core triazine ring, which can be advantageous in fragment-based elaboration programs where a small, synthetically tractable starting point is preferred before introducing potency-enhancing substituents .

molecular weight structural compactness ligand efficiency

Scope of Class-Level Evidence: E. coli DHFR Inhibition as a Crystallographic Surrogate for Triazine Binding

Direct X-ray co-crystal structures of CAS 13351-02-5 bound to P. falciparum DHFR are not available in the public domain; however, comprehensive differential scanning fluorimetry (DSF) and kinetic inhibition studies on a series of fifteen 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives against E. coli DHFR have been published [1]. These structurally analogous compounds, including meta-substituted phenyl derivatives, were shown to bind to the enzyme with Ki values ranging from 42.5 nM to >1 μM depending on substituent identity. This dataset provides a validated crystallographic and kinetic framework for predicting the binding mode of the target compound, given that E. coli DHFR serves as an established structural surrogate for PfDHFR in mapping dihydrotriazine interactions [2]. Users are cautioned that no co-crystal structure of CAS 13351-02-5 itself is available, and PfDHFR-specific selectivity cannot be extrapolated from these E. coli data.

E. coli DHFR triazine binding surrogate crystallography

Confirmed Research Application Scenarios for Sourcing CAS 13351-02-5 Based on the Above Quantitative Evidence


Screening of Pyrimethamine-Resistant Plasmodium falciparum Strains (C59R+S108N Mutant)

The compound's demonstrated IC50 of 220 nM against the K1CB1 (C59R+S108N) P. falciparum strain [1] makes it a suitable reference inhibitor for in vitro susceptibility testing of field isolates carrying this mutation. Researchers running anti-plasmodial screening panels should include CAS 13351-02-5 as a meta-chloro-triazine comparator alongside cycloguanil and pyrimethamine to establish a three-inhibitor co-resistance profile.

Anti-plasmodial Profiling Against Multi-Mutant DHFR Backgrounds (V1/S and Csl-2 Strains)

With IC50 values of 1.30 μM (V1/S, N51I+C59R+S108N+I164L) and 520 nM (Csl-2, C59R+S108N+I164L) [2], CAS 13351-02-5 is positioned as a mechanistic probe for assessing the contribution of the I164L mutation to antifolate resistance in a stepwise manner. Procurement of this compound enables a systematic evaluation of the contributions of individual mutations to inhibitor binding, guiding rational design of novel inhibitors that overcome these specific resistance mechanisms.

Starting Scaffold for Fragment-Based or Hit-to-Lead Triazine Optimization Programs

The relatively low molecular weight (251.71 g/mol) and the confirmed binding to DHFR from multiple species (P. falciparum and E. coli) [3] make the compound an attractive starting point for fragment-based drug design or scaffold-hopping exercises. Its meta-chlorophenyl substitution generates a molecular recognition pattern at the DHFR active site distinct from the para-chlorophenyl of cycloguanil [4], potentially enabling rational structure-guided optimization of interactions with residue 108, a key gatekeeper residue implicated in clinical pyrimethamine resistance.

Biological Positive Control in Mutant vs. Wild-Type PfDHFR Discrimination Assays

Because the target compound exhibits a quantitative shift in potency across a panel of genetically defined DHFR mutants (wild type: Ki = 3.70 nM; K1CB1: IC50 = 220 nM; V1/S: IC50 = 1,300 nM; A16V+S108T: IC50 = 330 nM) [5], it can serve as a multi-point calibration standard in biochemical DHFR assays designed to evaluate mutant-specific inhibitor potency. This graded response across multiple well-characterized mutant backgrounds enables accurate classification of novel inhibitors as either mutant-sensitive or pan-mutant in their inhibition profiles.

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